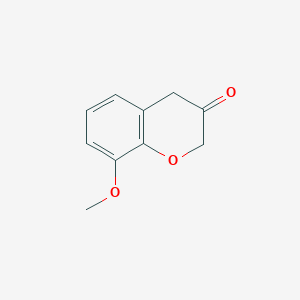

8-Methoxychroman-3-one

説明

Structure

3D Structure

特性

IUPAC Name |

8-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEBBHNRCWBWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465029 | |

| Record name | 8-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91520-00-2 | |

| Record name | 8-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 8 Methoxychroman 3 One

Established Synthetic Pathways for 8-Methoxychroman-3-one and its Analogs

The construction of the chroman-3-one (B94795) skeleton can be achieved through various synthetic strategies, each with its own set of advantages and limitations. These methods often involve the formation of the heterocyclic ring through cyclization reactions of appropriately substituted precursors.

Multi-Step Synthesis from Precursor Molecules

A common approach to synthesizing chroman-3-ones involves a multi-step sequence starting from readily available precursors. vapourtec.comudel.edulibretexts.orgyoutube.com This strategy allows for the systematic construction of the target molecule, with each step focusing on a specific chemical transformation. For instance, the synthesis of this compound can be envisioned to start from a substituted phenol (B47542) and a suitable three-carbon synthon.

One illustrative pathway begins with a 2-hydroxyacetophenone (B1195853) derivative which undergoes cyclization with a methoxy-substituted benzaldehyde (B42025) in the presence of a base to form a chalcone (B49325) intermediate. This intermediate can then be subjected to an intramolecular cyclization to yield the chromanone ring. The methoxy (B1213986) group at the 8-position is typically introduced early in the synthesis, for example, by using 3-methoxysalicylaldehyde as a starting material. gaacademy.org

| Precursor Molecule | Reagents and Conditions | Product | Reference |

| 2'-Hydroxyacetophenones | Appropriate aldehydes, DIPA, MW irradiation (160–170 °C, 1 h) | 2-Alkyl-chroman-4-ones | nih.gov |

| 3-Methoxysalicylaldehyde | Diethyl malonate, triethylamine, ethanol (B145695), reflux (1 h) | Ethyl 8-methoxycoumarin-3-carboxylate | gaacademy.org |

| 2-hydroxyacetophenone derivatives | Methoxy-substituted benzaldehydes, base (piperidine or pyrrolidine), ethanol or methanol (B129727) | 6-Methoxychroman-3-one (B1367674) |

Knoevenagel Condensation and Related Cyclization Reactions

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is frequently employed in the synthesis of heterocyclic compounds. sigmaaldrich.comwikipedia.orgsciensage.info This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. sigmaaldrich.comwikipedia.org In the context of chromanone synthesis, a Knoevenagel condensation can be followed by an intramolecular cyclization to form the chroman ring. dntb.gov.ua

For example, the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like malonic acid or its esters, in the presence of a base such as piperidine (B6355638) or triethylamine, can lead to a coumarin (B35378) derivative. gaacademy.orgwikipedia.org Subsequent reduction and modification of the coumarin can yield the desired chroman-3-one. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often involves a carboxylic acid as the active methylene component, can also be utilized, frequently leading to decarboxylation. wikipedia.orgorganic-chemistry.org

Recent advancements have explored the use of various catalysts to improve the efficiency and selectivity of the Knoevenagel condensation, including the use of boric acid and nano-ordered catalysts. sciensage.infomdpi.com

Novel Synthetic Routes for Selective Chromanone Formation

The development of novel and efficient synthetic methods for chromanone formation remains an active area of research. researchgate.netacs.org These new routes often focus on improving yields, reducing reaction times, and enhancing the selectivity of the process.

One such approach involves the use of microwave irradiation to accelerate base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov This one-pot procedure allows for the efficient synthesis of 2-alkyl-substituted chroman-4-ones from commercially available 2'-hydroxyacetophenones and appropriate aldehydes. nih.gov

Another innovative strategy involves a Baeyer-Villiger oxidation of a 4-chromanone (B43037), followed by an intramolecular Fries rearrangement to introduce a hydroxyl group at the C-8 position. tandfonline.com This method provides access to novel 8-hydroxy-4-oxochroman derivatives. tandfonline.com Furthermore, radical cyclization reactions, catalyzed by enzymes like P450s, represent a cutting-edge approach for constructing the chroman ring system, though this is more commonly applied in biosynthetic pathways. nih.gov

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves the transformation of one functional group into another. lkouniv.ac.insolubilityofthings.comimperial.ac.uk This strategy is crucial for modifying the properties of a molecule, such as its reactivity or analytical detectability.

Chemical Modification for Enhanced Analytical Detection and Specificity

In many analytical applications, it is necessary to chemically modify an analyte to improve its detection by instrumental methods like high-performance liquid chromatography (HPLC). chromatographyonline.commdpi.comresearchgate.net This process, known as derivatization, often involves the introduction of a chromophore or fluorophore into the molecule to enhance its absorbance or fluorescence properties. chromatographyonline.comresearchgate.net

For chromanones, derivatization can be employed to increase their sensitivity and selectivity in analytical assays. nih.gov This can be achieved by reacting the chromanone with a suitable derivatizing reagent that targets a specific functional group within the molecule. For instance, the ketone group at the 3-position of this compound could potentially be targeted for derivatization.

| Derivatization Goal | Reagent Class | Example Reagents | Reference |

| Enhance UV-Vis Detection | Chromophore-introducing reagents | Benzoyl chloride, Phenyl isocyanate, 4-N-N-dimethylaminoazobenzene-4'-sulfonyl chloride | researchgate.net |

| Enhance Fluorescence Detection | Fluorophore-introducing reagents | o-Phthalaldehyde, Fluorescamine, Dansyl chloride | researchgate.net |

| Increase Volatility for GC | Silylation, Acylation, Alkylation reagents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | nih.gov |

Reaction Mechanisms of Derivatizing Reagents (e.g., 4-hydroxy-3-methoxycinnamaldehyde, phenyl isothiocyanate)

The derivatization process relies on well-understood reaction mechanisms between the analyte and the derivatizing reagent.

4-Hydroxy-3-methoxycinnamaldehyde (Coniferyl aldehyde): This compound, a member of the cinnamaldehyde (B126680) family, possesses a reactive aldehyde group. nih.govmedchemexpress.com Aldehydes are known to undergo nucleophilic addition reactions. science.gov In a derivatization context, the aldehyde functionality of coniferyl aldehyde could potentially react with a primary or secondary amine on a target molecule to form a Schiff base (imine), thereby tagging the molecule with the coniferyl aldehyde moiety. This could be useful for introducing a chromophore for UV detection.

Phenyl isothiocyanate (PITC): Also known as Edman's reagent, phenyl isothiocyanate is widely used for the derivatization of primary and secondary amines. wikipedia.org The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group (-N=C=S). researchgate.netuzhnu.edu.ua This forms a phenylthiourea (B91264) derivative. This reaction is the basis of the Edman degradation for sequencing amino acids from the N-terminus of peptides. uzhnu.edu.ua In the context of derivatizing a molecule containing an amino group, PITC would introduce a phenylthiourea group, which can be detected by HPLC. wikipedia.org While this compound itself does not have a primary amine, derivatives of it could be synthesized to contain such a group, which could then be targeted by PITC for analytical purposes. gu.se

Stereoselective Synthesis and Enzymatic Transformations (e.g., lipase-mediated deacetylation)

The stereoselective synthesis of chromanone derivatives is of significant interest due to the varied biological activities of chiral flavonoids and related compounds. rsc.org Enzymatic transformations, particularly those mediated by lipases, offer a powerful tool for achieving high enantioselectivity under mild reaction conditions. spectroscopyonline.com While direct enzymatic resolution of this compound is not extensively detailed, studies on closely related analogs, such as 7-methoxychroman-4-ones, provide significant insights into the potential of these biocatalytic methods. sigmaaldrich.com

Lipases are widely used for the kinetic resolution of racemic mixtures, often through stereoselective acylation or deacetylation reactions. spectroscopyonline.comnih.gov A notable example is the lipase-mediated deacetylation of racemic 3-acetoxymethyl-3-alkyl-7-methoxychroman-4-ones. sigmaaldrich.comjfda-online.com In this research, various (±)-3-acetoxymethyl-3-alkyl-7-methoxychroman-4-ones were synthesized and subjected to enzymatic deacetylation using Candida rugosa lipase (B570770) (CRL). sigmaaldrich.comjfda-online.com The reaction, conducted in diisopropyl ether, demonstrated moderate enantioselectivity, successfully separating the racemic compounds. sigmaaldrich.comjfda-online.com

The enantioselectivity of these lipase-catalyzed reactions is highly dependent on the substrate's structure. sigmaaldrich.com This chemo-enzymatic approach, which combines chemical synthesis to create a substrate followed by an enzymatic resolution step, is a common strategy for producing enantiomerically enriched compounds. magtech.com.cn The success of these transformations highlights the capability of lipases to selectively act on one enantiomer of a racemic chromanone derivative, a principle that is broadly applicable to structures like this compound. spectroscopyonline.comsigmaaldrich.com

Table 1: Lipase-Mediated Deacetylation of (±)-3-Acetoxymethyl-3-alkyl-7-methoxychroman-4-ones This table summarizes the findings from the lipase-catalyzed deacetylation of chromanone derivatives, which serves as a model for potential transformations of this compound.

| Enzyme | Substrate Class | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Candida rugosa lipase (CRL) | (±)-3-Acetoxymethyl-3-alkyl-7-methoxychroman-4-ones | Deacetylation | Exhibited fairly moderate enantioselectivity in diisopropyl ether. | sigmaaldrich.com, jfda-online.com |

Derivatization for Improved Ionization in Mass Spectrometry

Mass spectrometry (MS) is a crucial analytical technique for the identification and quantification of chemical compounds. However, some molecules, particularly those with low proton affinity or poor ionization efficiency, may yield a weak signal, hindering their detection. ddtjournal.comddtjournal.com Chemical derivatization is a widely used strategy to overcome this limitation by modifying the analyte to a form that is more readily ionized, thereby enhancing its detectability in MS analysis. magtech.com.cnddtjournal.com

For ketones such as this compound, derivatization is often necessary to improve sensitivity, especially in electrospray ionization (ESI) mass spectrometry. ddtjournal.com The carbonyl group in a ketone is neutral and generally has low ionization efficiency. ddtjournal.com Introducing a chargeable moiety, such as a group with a permanent positive charge or a readily protonated nitrogen atom, can significantly enhance the signal intensity. spectroscopyonline.comddtjournal.com

Common derivatization agents for ketones react with the carbonyl group to form derivatives like oximes or hydrazones, which incorporate a more easily ionizable functional group. ddtjournal.com For example, reagents containing a primary amine, such as hydroxylamine (B1172632) or Girard's reagents, are frequently used. ddtjournal.com While specific studies on the derivatization of this compound are not prominent in the literature, the principles are well-established for ketones and other chroman derivatives. For instance, a derivatization procedure was developed for 2-(-carboxyethyl)-6-hydroxy-2,7,8-trimethylchroman (γ-CEHC), a vitamin E metabolite, using 2-picolylamine to enhance its detection by LC-ESI-MS/MS by 9 to 158-fold. researchgate.net This demonstrates the successful application of derivatization for improving the analysis of compounds within the chroman class. researchgate.net

Table 2: Common Derivatization Reagents for Ketones for Enhanced MS Detection

| Reagent Class | Example Reagent | Functional Group Targeted | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| Hydroxylamines | Hydroxylamine | Ketone (Carbonyl) | Forms an oxime to improve ionization efficiency. | ddtjournal.com |

| Hydrazines | Dansyl hydrazine (B178648) (Dns-Hz) | Ketone (Carbonyl) | Introduces a highly ionizable dansyl group. | ddtjournal.com |

| Girard's Reagents | Girard's Reagent T | Ketone (Carbonyl) | Adds a quaternary ammonium (B1175870) group (permanent positive charge). | spectroscopyonline.com |

Spectroscopic Characterization and Structural Elucidation of 8 Methoxychroman 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 8-methoxychroman-3-one reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons typically appear in the downfield region, influenced by the electron-withdrawing and donating effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet, while the protons on the chroman ring exhibit characteristic splitting patterns due to their coupling with adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Detailed experimental data for the specific chemical shifts, multiplicities, and coupling constants of this compound were not available in the searched resources. General chemical shift ranges for similar structures can be found in various databases. netlify.app

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The number of distinct signals corresponds to the number of non-equivalent carbon atoms. weebly.com The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon of the ketone is significantly deshielded and appears at a high chemical shift (downfield), typically around 200 ppm. Aromatic carbons resonate in the range of 110-160 ppm, while the methoxy carbon appears further upfield. libretexts.orgweebly.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Specific ¹³C NMR chemical shift values for this compound were not found in the provided search results. The table remains empty due to the lack of specific data.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to establish the connectivity of protons within the spin systems of the chroman and aromatic rings. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu This technique is more sensitive than a standard ¹³C NMR experiment. columbia.edu

While the principles of these techniques are well-established, specific 2D NMR data for this compound were not available in the searched literature. researchgate.netdiva-portal.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically appearing around 1700 cm⁻¹. physicsandmathstutor.com Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-O stretching of the ether and the chroman ring. libretexts.org

Raman Spectroscopy : Raman spectroscopy offers complementary information to IR. avantesusa.compurdue.edu Aromatic ring vibrations often give rise to strong Raman signals. The technique can be particularly useful for identifying skeletal vibrations and confirming the presence of the aromatic system. avantesusa.com

Specific IR and Raman peak frequencies for this compound were not detailed in the provided search results. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. jfda-online.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would provide clues about the structure. For example, the loss of a methoxy group or fragments from the chroman ring would result in characteristic daughter ions.

While GC-MS is a standard technique for the analysis of such compounds, specific fragmentation data for this compound was not available in the provided search results. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgmeasurlabs.com This method is highly suitable for the analysis of compounds like this compound, particularly within complex mixtures. wikipedia.org In a typical LC-MS setup, the sample is first injected into a liquid chromatograph (often an HPLC system), where individual components are separated as they pass through a column. thermofisher.comchemyx.com Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. thermofisher.com

Tandem mass spectrometry (LC-MS/MS) adds another layer of analytical depth by subjecting the ions to fragmentation and analyzing the resulting fragment ions. measurlabs.com This process provides valuable structural information and enhances selectivity and sensitivity, which is particularly useful for identifying and quantifying specific compounds in complex biological or environmental samples. wikipedia.orgmeasurlabs.com

For this compound (C₁₀H₁₀O₃, molecular weight: 178.18 g/mol ), the molecular ion ([M]⁺• or [M+H]⁺) would be expected at m/z 178 or 179, respectively. nih.govnih.gov The fragmentation pattern in MS/MS is dictated by the structure of the molecule, with cleavage typically occurring at the weakest bonds and favoring the formation of stable ions and neutral fragments. msu.eduuni-saarland.delibretexts.org The presence of the ketone, ether, and aromatic ring functional groups in this compound would govern its fragmentation. Key fragmentation pathways for ethers include the cleavage of the C-C bond adjacent to the oxygen, while ketones often undergo α-cleavage next to the carbonyl group. libretexts.orgdocbrown.info

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Possible Fragment Structure |

| 179 ([M+H]⁺) | 151 | 28 (CO) | Loss of carbon monoxide from the ketone |

| 179 ([M+H]⁺) | 149 | 30 (CH₂O) | Loss of formaldehyde (B43269) from the heterocyclic ring |

| 179 ([M+H]⁺) | 133 | 46 (C₂H₂O₂) | Cleavage of the heterocyclic ring |

| 179 ([M+H]⁺) | 121 | 58 (C₃H₆O) | Retro-Diels-Alder type fragmentation |

| 179 ([M+H]⁺) | 107 | 72 (C₃H₄O₂) | Fragmentation involving loss of the methoxy group and other parts |

Note: This table is based on theoretical fragmentation patterns for chromanone structures and has not been experimentally verified for this compound specifically.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS)

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a sophisticated technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for extraction or labeling. nih.gov The process involves coating a thin slice of tissue with a chemical matrix that absorbs energy from a laser. nih.gov A pulsed laser is then fired at specific points across the tissue, causing the matrix and the analyte molecules to be desorbed and ionized. nih.gov A mass spectrum is generated at each point, and by compiling the data from all points, a two-dimensional ion density map is created, showing the location and intensity of specific analytes. nih.gov

This technique has been successfully applied to map the distribution of various natural products in plant and animal tissues. nih.govsci-hub.se For instance, MALDI-MSI has been used to reveal the spatial arrangement of chromone (B188151) derivatives in the wood of Aquilaria sinensis (agarwood). sci-hub.seresearchgate.net These studies demonstrate that different specialized metabolites are localized in specific regions of the wood tissue. sci-hub.se

While no specific MALDI-IMS studies on this compound have been reported, the technique holds significant potential for investigating its distribution. If this compound were present in a biological system, such as a plant tissue or a dosed animal organ, MALDI-IMS could provide detailed images of its localization within specific cellular or anatomical structures. This would be invaluable for understanding its physiological context or metabolic fate. The sensitivity of MALDI can be enhanced through methods like MALDI-2, which uses a second laser for post-ionization, potentially allowing for the detection of even low-abundance compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons and the presence of non-bonding electrons (n-electrons) on heteroatoms.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions characteristic of the chromanone scaffold:

π → π* Transitions: These are high-intensity absorptions typically occurring at shorter wavelengths (e.g., 200-300 nm). They arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring. The fusion of the dihydropyranone ring and the methoxy substituent on the aromatic ring will influence the exact position and intensity of these bands.

n → π* Transitions: These are lower-intensity absorptions that occur at longer wavelengths, often appearing as a shoulder on the main absorption bands. cdnsciencepub.com They result from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital of the C=O double bond. cdnsciencepub.com

Spectroscopic studies on the parent compound, 4-chromanone (B43037), provide a reference for the expected absorption maxima. cdnsciencepub.com

Table 2: Typical UV-Vis Absorption Data for Chromanone Structures

| Solvent | Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (log ε) |

| 3-Methylpentane | n → π | ~363, 347 | ~1.00, 1.08 |

| 3-Methylpentane | π → π | ~312, 252, 246 | ~3.58, 3.92, 4.00 |

Source: Data adapted from studies on 4-chromanone. cdnsciencepub.com The exact λₘₐₓ and ε values for this compound may vary due to the influence of the C8-methoxy group.

The position of the methoxy group at the 8-position is expected to cause a slight bathochromic (red) shift in the π → π* absorption bands compared to the unsubstituted 4-chromanone due to its electron-donating effect on the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, extensive crystallographic data exists for structurally similar chromanone derivatives. nih.goviucr.orgiucr.orgiucr.org These studies consistently show that the dihydropyran ring of the chromanone system adopts a non-planar conformation, typically a half-chair. nih.goviucr.orgiucr.org For example, in the structure of 1-(8-methoxy-2H-chromen-3-yl)ethanone, the related dihydropyran ring is in a half-chair conformation. nih.gov Similarly, the structure of 3-benzylidene-6-methoxychroman-4-one also shows a half-chair conformation for the heterocyclic ring. iucr.org

The crystal packing of chromanone derivatives is often stabilized by a network of weak intermolecular interactions, such as C–H⋯O hydrogen bonds and, in some cases, π–π stacking interactions between the aromatic rings of adjacent molecules. nih.goviucr.orgrsc.org

Table 3: Representative Crystal Data for a Related Chromanone Derivative (2-(4-Chlorophenyl)-6-methoxychroman-4-one)

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃ClO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0188 (3) |

| b (Å) | 12.0138 (7) |

| c (Å) | 12.3708 (7) |

| α (°) | 108.035 (5) |

| β (°) | 98.379 (4) |

| γ (°) | 91.820 (5) |

| Volume (ų) | 699.33 (7) |

| Z | 2 |

Source: Data from the crystallographic study of 2-(4-chlorophenyl)-6-methoxychroman-4-one. iucr.org This data is illustrative of the type of information obtained from an X-ray crystallographic analysis.

Based on this data, a crystallographic study of this compound would be expected to confirm the half-chair conformation of the six-membered heterocyclic ring and reveal the specific intermolecular interactions that govern its solid-state packing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This procedure is crucial for verifying the empirical formula of a newly synthesized substance. The experimental percentages obtained are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol . nih.govnih.gov The theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 67.41 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.66 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.93 |

| Total | 178.187 | 100.00 |

In practice, after synthesizing this compound, a sample would be analyzed, and the results would be compared to these theoretical values. For example, in the characterization of a similar compound, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (C₂₂H₂₄O₃), the calculated percentages were C, 78.63%; H, 7.20%, while the found experimental values were C, 78.72%; H, 7.22%. nih.gov Such a close match confirms the assigned molecular formula. nih.gov A similar level of agreement would be expected for a pure sample of this compound.

Advanced Analytical Methodologies for 8 Methoxychroman 3 One

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 8-Methoxychroman-3-one, offering high resolution and sensitivity for separating, identifying, and quantifying the compound. wikipedia.org Its versatility allows for various analytical approaches tailored to specific research needs.

Method Development and Validation for Quantitative Analysis

The quantitative determination of this compound is critical for quality control and research purposes. A robust HPLC method is typically developed and validated to ensure accurate and reliable results. researchgate.net The process involves a systematic approach to optimizing separation conditions and verifying the method's performance. jasco-global.com

Method Development: The development of a quantitative HPLC method for this compound generally employs reversed-phase chromatography, which is suitable for moderately polar compounds. researchgate.net A typical method would involve a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. researchgate.netlongdom.org The mobile phase is often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The optimal ratio of these solvents is determined through gradient or isocratic elution to achieve a good peak shape and a reasonable retention time for the analyte. jasco-global.com Detection is commonly performed using a UV detector, as the chromone (B188151) structure absorbs UV light. libretexts.org The wavelength for detection is selected based on the UV spectrum of this compound to maximize sensitivity.

Validation: Method validation is performed according to guidelines from the International Council on Harmonisation (ICH) to demonstrate its suitability for the intended purpose. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. taylorandfrancis.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com

Precision: Assessed at intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (RSD). semanticscholar.org

Accuracy: Determined by recovery studies, showing how close the measured value is to the true value. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

| Parameter | Condition/Value | |

|---|---|---|

| Chromatographic Conditions | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) semanticscholar.org |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) mdpi.com | |

| Flow Rate | 1.0 mL/min nih.gov | |

| Detection Wavelength | 254 nm | |

| Temperature | 25 °C | |

| Validation Parameters | Linearity (r²) | > 0.999 semanticscholar.org |

| Accuracy (% Recovery) | 98.0% - 102.0% mdpi.com | |

| Precision (RSD%) | < 2.0% semanticscholar.org | |

| LOD | 0.05 µg/mL mdpi.com | |

| LOQ | 0.15 µg/mL mdpi.com | |

| Specificity | No interference from blank or placebo |

Chiral HPLC for Enantiomeric Purity Assessment

The structure of this compound contains a stereogenic center at the C3 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-8-Methoxychroman-3-one. Since enantiomers often exhibit different biological activities, assessing enantiomeric purity is crucial. americanpharmaceuticalreview.comcsfarmacie.cz Chiral HPLC is the most widely used method for this purpose. csfarmacie.cz

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a broad range of chiral compounds and would be a suitable choice for resolving the enantiomers of this compound. americanpharmaceuticalreview.commdpi.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes differing enough to allow for different retention times. csfarmacie.cz

Table 2: Representative Chiral HPLC Separation Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

|---|---|---|---|

| (S)-8-Methoxychroman-3-one | 10.5 | 150000 | 98.7% (for R-enantiomer) |

| (R)-8-Methoxychroman-3-one | 12.8 | 23500000 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

The analysis involves heating a small amount of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe decomposition patterns. vikramuniv.ac.in The resulting TGA curve plots the percentage of weight loss against temperature. A derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition. mdpi.com Studies on related chitosan-chromone derivatives show that decomposition can occur in distinct stages. nih.govnih.gov For this compound, one might expect an initial stable region followed by one or more decomposition steps at elevated temperatures, corresponding to the breakdown of the molecular structure. mdpi.com This data is vital for determining the maximum temperature the compound can withstand during processing or storage.

Table 3: Illustrative TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Associated Process |

|---|---|---|---|---|

| - | 25 - 200 | < 1% | - | Stable/Loss of adsorbed moisture |

| 1 | 200 - 350 | ~ 55% | 285 | Major thermal decomposition |

| 2 | 350 - 500 | ~ 30% | 410 | Decomposition of remaining structure |

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to analyze the surface topography and morphology of solid materials at high resolution. wikipedia.orgtescan.com When applied to this compound in its solid state, SEM can reveal important physical characteristics such as crystal habit, particle size, size distribution, and surface texture. daneshyari.com

In an SEM analysis, a focused beam of electrons scans the surface of the sample, causing the emission of secondary electrons. wikipedia.org These electrons are collected by a detector to form an image that provides a detailed, three-dimensional-like view of the surface. bhu.ac.in For a crystalline sample of this compound, SEM images could show well-defined crystal faces and shapes. For an amorphous sample, the images might reveal irregular, non-crystalline particles. This information is valuable for understanding the material's physical properties, such as solubility and flowability, which are influenced by particle morphology. The characterization of chromone derivatives by SEM has been reported, often to observe changes in surface structure after modification. daneshyari.comdntb.gov.ua

Table 4: Summary of Morphological Features of this compound from SEM Analysis

| Parameter | Observation for Crystalline Sample | Observation for Amorphous Sample |

|---|---|---|

| Particle Shape | Well-defined, often prismatic or plate-like crystals | Irregularly shaped particles with no defined facets |

| Surface Topography | Smooth surfaces with sharp edges | Rough or granular surface texture |

| Particle Size Distribution | Relatively uniform | Broad and heterogeneous |

| Aggregation | Low tendency to form hard agglomerates | May form loosely packed agglomerates |

Biological and Pharmacological Investigations of 8 Methoxychroman 3 One and Its Derivatives

Anti-inflammatory Activities and Underlying Mechanisms

Research into 8-methoxychroman-3-one and its related chromanone structures has revealed significant anti-inflammatory properties. These compounds can interfere with the production of key signaling molecules that drive the inflammatory response.

The anti-inflammatory effects of chromanone derivatives are often linked to their ability to suppress pro-inflammatory cytokines, which are proteins that signal and regulate inflammation. mdpi.comnih.gov Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are among the most critical of these cytokines. mdpi.comnih.govmdpi.com

Studies on various chromanone and coumarin (B35378) derivatives, which are structurally related to this compound, have demonstrated their potential to reduce the levels of these inflammatory mediators. For instance, a novel benzylidene-chromanone derivative, FNF-12, was shown to inhibit the release of TNF-α from rat basophilic leukemia (RBL-2H3) cells in a dose-responsive manner. nih.gov Another study on 8-methoxy-chromen-2-one (a coumarin derivative) found that it significantly reduced the escalated plasma levels of TNF-α, IL-1β, and IL-6 in a rat model of collagen-induced arthritis. nih.gov Similarly, the natural compound 8-methoxypsoralen was found to mitigate the expression of inflammatory cytokines, including IL-6 and TNF-α, in rat chondrocytes stimulated with IL-1β. nih.gov

The mechanism often involves the inhibition of key signaling pathways like nuclear factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression. nih.govnih.gov By downregulating these pathways, chromanone derivatives can effectively decrease the production of TNF-α, IL-6, and IL-1β, thereby exerting their anti-inflammatory effects. nih.govnih.govmdpi.com

Table 1: Effect of Chromanone Derivatives on Pro-inflammatory Cytokine Production

| Compound/Derivative | Model System | Cytokine(s) Modulated | Observed Effect |

|---|---|---|---|

| FNF-12 (benzylidene-chromanone) | Rat Basophilic Leukemia (RBL-2H3) cells | TNF-α | Dose-responsive inhibition of TNF-α release. nih.gov |

| 8-Methoxy-chromen-2-one | Collagen-Induced Arthritis (CIA) rat model | TNF-α, IL-1β, IL-6 | Significant reduction in elevated plasma levels. nih.gov |

| 8-Methoxypsoralen | IL-1β-stimulated rat chondrocytes | IL-6, TNF-α, IL-18 | Weakened IL-1β-mediated inflammatory responses. nih.gov |

| Xanthone (B1684191) Derivatives | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 | Reduced concentrations and mRNA expression. mdpi.com |

The anti-inflammatory potential of chromanone derivatives has been evaluated using a variety of established experimental models, both in laboratory cell cultures (in vitro) and in living organisms (in vivo).

In vitro models are crucial for initial screening and mechanistic studies. A common approach involves using macrophage cell lines, such as RAW 264.7 or THP-1, which are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response. mdpi.comnih.govmdpi.com In these models, researchers can measure the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines to assess the efficacy of the test compounds. mdpi.commdpi.com For example, studies have used LPS-stimulated RAW 264.7 macrophages to demonstrate how xanthone derivatives, which are related to chromanones, can reduce the expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6. mdpi.com Another in vitro model involves using rat basophilic leukemia (RBL-2H3) cells to study degranulation and TNF-α release, which are relevant to allergic inflammation. nih.gov

In vivo models allow for the evaluation of a compound's effectiveness in a complex biological system. A frequently used model is the platelet-activating factor (PAF)-induced asthma model in guinea pigs, where a compound's ability to reduce the accumulation of inflammatory cells like eosinophils and neutrophils in the lungs is assessed. nih.gov Another common model is the collagen-induced arthritis (CIA) model in rats, which mimics human rheumatoid arthritis. nih.gov In this model, the therapeutic potential of compounds like 8-methoxy-chromen-2-one was confirmed by observing a marked reduction in the arthritic index and score, as well as joint damage. nih.gov Furthermore, LPS-induced inflammation in mice is another standard in vivo model used to confirm the anti-inflammatory properties of chromone (B188151) derivatives by measuring the downregulation of cytokines like IL-6 and TNF-α. nih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

Antioxidant Potential and Reactive Oxygen Species (ROS) Scavenging

Alongside their anti-inflammatory effects, this compound and its derivatives often possess antioxidant properties, enabling them to neutralize harmful reactive oxygen species (ROS). This dual activity is significant, as oxidative stress is closely linked to the pathogenesis of inflammation.

The antioxidant capacity of chromanone derivatives is commonly evaluated by their ability to scavenge stable free radicals in chemical assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most widely used methods for this purpose. jst.go.jpfarmaciajournal.comnih.govmdpi.com In this test, an antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.com

A study on a series of 3-benzylidene-4-chromanone (B8775485) derivatives found that compounds possessing a 3',4'-dihydroxyl (catechol) group on the B-ring exhibited potent DPPH free radical scavenging activity, with EC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) around 13-14 µM. jst.go.jp This indicates that specific structural features are crucial for antioxidant activity. Another study investigating chromenyl-thiosemicarbazone derivatives reported that all tested compounds showed better DPPH scavenging activity than the standard antioxidant butylated hydroxytoluene (BHT), with some even being superior to ascorbic acid. farmaciajournal.com

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is another complementary method used to confirm antioxidant potential. tjpr.org In addition to these chemical assays, the effect of these compounds on ROS production in cellular models, such as using the 2',7'-dichlorodihydrofluorescein-diacetate (DCDHF-DA) probe in cell cultures, provides further evidence of their antioxidant action within a biological context. farmaciajournal.com For example, certain chromenyl-thiosemicarbazone derivatives were shown to significantly decrease ROS generation in human umbilical vein endothelial cells (HUVEC) that were exposed to hydrogen peroxide. farmaciajournal.com

Table 2: DPPH Radical Scavenging Activity of Chromanone Derivatives

| Derivative Class | Specific Compounds | Key Structural Feature | Scavenging Activity (EC₅₀/IC₅₀) |

|---|---|---|---|

| 3-Benzylidene-4-chromanones | Compounds 5, 13, 18 | Catechol (3',4'-dihydroxyl) group | 13 µM, 14 µM, 13 µM respectively. jst.go.jp |

| Chromenyl-thiosemicarbazones | Compounds 1a, 1h | Thiosemicarbazone moiety | Superior to BHT and ascorbic acid. farmaciajournal.com |

| Steroidal Chroman Ketals | Compound 12a | Chroman substructure | 59.1% scavenging at 154.7 µM. acs.org |

Anticancer and Antitumor Activities

The chromanone scaffold is a privileged structure in medicinal chemistry and has served as a basis for the development of novel anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit the growth of various cancer cells.

The cytotoxic (cell-killing) potential of chromanone derivatives is typically assessed in vitro against a panel of human cancer cell lines using assays like the MTT assay, which measures cell viability. scilit.com Studies have demonstrated that these compounds can be effective against various cancer types, including breast cancer, neuroblastoma, and hepatocellular carcinoma (liver cancer). scilit.com

For the hepatocellular carcinoma cell line HepG2, several studies have reported the cytotoxic effects of related compounds. For example, 8-Methoxy-chroman-3-carboxylic acid showed an IC₅₀ value (the concentration required to inhibit 50% of cell growth) of approximately 17 µM against HepG2 cells. Extracts from Chromolaena odorata, containing a compound identified as 3-(4'-Hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one, also demonstrated anticancer activity against HepG2 cells. Genistein, a well-known isoflavone (B191592) with a chromanone-like core, exhibited a dose-dependent cytotoxic effect against HepG2 cells with an IC₅₀ of 25 µM. archivesofmedicalscience.com

Other derivatives have shown potent activity against different cell lines. A study on (E)-3-benzylidene-7-methoxychroman-4-one derivatives found that a 3-chloro-4,5-dimethoxybenzylidene derivative (compound 5b) was particularly effective, with IC₅₀ values ranging from 7.56 to 25.04 µg/ml against MDA-MB-231 (breast cancer), KB (nasopharyngeal carcinoma), and SK-N-MC (neuroblastoma) cell lines. scilit.com The activity of this compound against MDA-MB-231 and SK-N-MC cells was reported to be greater than that of the established anticancer drug etoposide. scilit.com These findings highlight that modifications to the chromanone core can lead to potent and selective anticancer agents. scilit.com

Table 3: Cytotoxicity of Chromanone Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Assay | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| 8-Methoxy-chroman-3-carboxylic acid | HepG2 (Hepatocellular Carcinoma) | Not Specified | ~17 µM. |

| Genistein | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 25 µM. archivesofmedicalscience.com |

| (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 (Breast Cancer) | MTT Assay | 7.56–25.04 µg/ml. scilit.com |

| (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | SK-N-MC (Neuroblastoma) | MTT Assay | 7.56–25.04 µg/ml. scilit.com |

| Indolinone-based hydrazone (Compound 9) | HepG2 (Hepatocellular Carcinoma) | Not Specified | 2.53 µM. mdpi.com |

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in the development of anticancer agents. nih.gov Derivatives of 8-methoxychroman, specifically N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, have been investigated as potential inhibitors of VEGFR-2. nih.gov

In one study, a series of these coumarin-based derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity. nih.gov Among the tested compounds, compound 7 (N-(4-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) emerged as a particularly potent inhibitor. nih.gov Molecular modeling suggested that this compound fits within the kinase's active site, interacting with key hydrophobic amino acid residues such as Val846, Ile886, and Phe1045. nih.gov These findings indicate that the 8-methoxycoumarin-3-carboxamide scaffold has the potential to serve as a foundational structure for developing effective VEGFR-2 inhibitors. nih.gov

| Compound | Structure | VEGFR-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7 (N-(4-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) | 8-methoxycoumarin-3-carboxamide derivative | 0.75 ± 0.03 | nih.gov |

| Sorafenib (Reference Drug) | Standard VEGFR-2 Inhibitor | Not specified in this context | nih.gov |

Modulation of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of xenobiotics, including therapeutic drugs. wikipedia.orgacademicjournals.org The modulation of these enzymes can lead to significant drug-drug interactions. Research into 8-methoxycoumarin-3-carboxamide derivatives has revealed their potential as dual inhibitors, targeting not only VEGFR-2 but also cytochrome P450 enzymes. nih.gov

The study that identified potent VEGFR-2 inhibitors also explored their effect on CYP enzymes, positioning them as dual-target agents for the treatment of conditions like hepatocellular carcinoma. nih.gov For instance, 8-methoxypsoralen, a related coumarin compound, has been shown to inhibit CYP2A6, a member of the cytochrome P450 family. nih.gov The inhibitory potency of 8-methoxypsoralen was found to vary among different genetic variants of the CYP2A6 enzyme. nih.gov This highlights the potential for 8-methoxy-substituted chroman and coumarin derivatives to interact with metabolic pathways, a characteristic that can be harnessed in designing multi-target therapeutic agents. nih.govnih.gov

Antiproliferative Effects and Apoptosis Induction

The antiproliferative activity of this compound derivatives has been demonstrated against various cancer cell lines, often linked to the induction of apoptosis (programmed cell death). nih.govnih.gov

Novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides have shown significant antiproliferative effects. nih.gov Compound 7 , the potent VEGFR-2 inhibitor, was particularly effective against the human hepatocellular carcinoma cell line HepG-2, with a half-maximal inhibitory concentration (IC₅₀) of 0.75 ± 0.03 µM. nih.gov Notably, this compound exhibited lower cytotoxicity against normal liver cells (HL-7702), suggesting a degree of selectivity for cancer cells. nih.gov

Other related chromanone derivatives have also been evaluated. Studies on (E)-3-benzylidene-7-methoxychroman-4-one derivatives showed they can induce apoptosis in K562 leukemia cells. dp.tech Similarly, research on mdpi.comresearchgate.netdioxolo[4,5-g]chromen-8-one derivatives, a class of homoisoflavonoids, revealed that certain compounds induced apoptosis in the T47D breast cancer cell line. nih.gov The induction of apoptosis is a key mechanism behind the observed cytotoxic effects. For example, treatment with 7-methoxy-3-hydroxy-styrylchromone (C6) on HCT116 colorectal cancer cells led to an increase in the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade. mdpi.com This was accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. mdpi.com

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7 (N-(4-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide) | HepG-2 (Hepatocellular Carcinoma) | 0.75 ± 0.03 | nih.gov |

| 7-benzylidene-6,7-dihydro-8H- mdpi.comresearchgate.netdioxolo[4,5-g]chromen-8-one (4a) | MCF-7 (Breast Cancer) | Data not quantified | nih.gov |

| 7-benzylidene-6,7-dihydro-8H- mdpi.comresearchgate.netdioxolo[4,5-g]chromen-8-one (4a) | T47D (Breast Cancer) | Data not quantified | nih.gov |

| 7-benzylidene-6,7-dihydro-8H- mdpi.comresearchgate.netdioxolo[4,5-g]chromen-8-one (4a) | MDA-MB-231 (Breast Cancer) | Data not quantified | nih.gov |

Enzyme Inhibition Studies

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme involved in regulating tissue mineralization and modulating the immune system. mdpi.comresearchgate.net By degrading the signaling molecule 2′,3′-cGAMP, ENPP1 can suppress the STING pathway, which is crucial for antitumor immune responses. mdpi.com Consequently, ENPP1 inhibitors are being investigated as potential cancer immunotherapeutics. researchgate.netnih.gov

Research has identified a flavonoid from Pistacia chinensis, transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one), as an inhibitor of ENPP1. mdpi.comdntb.gov.ua Although this compound is a chromen-4-one with a different substitution pattern than this compound, its chromane (B1220400) core structure is relevant. In vitro tests showed that transilitin dose-dependently inhibited snake venom phosphodiesterase, which is structurally related to human ENPP1. mdpi.comresearchgate.net Molecular modeling studies were also conducted to understand how transilitin binds to the ENPP1 enzyme. mdpi.com

Ribosomal S6 Kinase (RSK) Inhibition

The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are downstream effectors of the MAPK signaling pathway, which is implicated in cell proliferation and survival in various cancers. nih.govmedchemexpress.com Inhibition of RSK is therefore a target for oncology drug development. nih.gov

A number of potent and selective RSK inhibitors have been developed, such as LJH685, LJI308, and BI-D1870. nih.govnih.gov These compounds have been shown to inhibit RSK activity both in vitro and in cellular assays, leading to reduced cell growth in certain cancer cell lines. nih.gov Structural analysis of these inhibitors reveals they belong to diverse chemical classes, including morpholines and pteridines. nih.gov However, based on the available scientific literature, there are no specific studies demonstrating the direct inhibition of Ribosomal S6 Kinase by derivatives of this compound.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a large family of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov By inhibiting these enzymes, the levels of cAMP and cGMP can be increased, affecting various physiological processes. nih.gov

As discussed previously (Section 5.4.1), ENPP1 is a member of the phosphodiesterase family. mdpi.combohrium.com The flavonoid transilitin (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one) has been identified as an inhibitor of phosphodiesterase activity related to ENPP1. mdpi.comresearchgate.net

Other compounds with different core structures are known for their PDE inhibitory activity. For example, 8-Methoxymethyl-3-isobutyl-1-methylxanthine, a xanthine (B1682287) derivative, is an inhibitor of PDE1 and PDE5. caymanchem.com Various other compounds have been developed as selective inhibitors for different PDE subtypes, such as PDE3 and PDE4, for use in treating a range of conditions. nih.govnih.gov While the broader class of chromanoids includes compounds with phosphodiesterase inhibitory activity, specific investigations into this compound as a direct inhibitor of other major PDE families (PDE1-11) are not extensively documented in the reviewed literature.

Neurological and Central Nervous System Activities

Serotonin (B10506) (5-HT1A) Receptor Agonism and Modulation of Neurotransmitter Activity

Derivatives of this compound have been investigated for their interaction with serotonin receptors, particularly the 5-HT1A subtype, which is a key target in the treatment of anxiety and depression. wikipedia.orgwikipedia.org A specific derivative, alnespirone (B145028), which incorporates a 5-methoxychroman moiety, has been identified as a potent and selective 5-HT1A receptor agonist. nih.govresearchgate.netresearchgate.net

Biochemical and electrophysiological studies have demonstrated that these chroman derivatives bind with high affinity to 5-HT1A receptors in the brain. nih.gov For instance, the racemate (±)-S 20244 and its enantiomers, (+)-S 20499 and (-)-S 20500, displayed high affinity for 5-HT1A sites in hippocampal membranes. nih.gov Their agonist activity was confirmed by their ability to inhibit forskolin-activated adenylate cyclase, an effect that was competitively antagonized by known 5-HT1A antagonists. nih.gov

Furthermore, these compounds have been shown to modulate the activity of serotonergic neurons. Electrophysiological recordings revealed a dose-dependent reduction in the spontaneous firing of these neurons in the dorsal raphe nucleus. nih.gov The most potent enantiomer, (+)-S 20499, also led to a significant reduction in the rate of serotonin (5-HT) turnover in various brain regions without affecting dopamine (B1211576) turnover. nih.gov This suggests a specific action on the serotonin system. The activation of 5-HT1A receptors by these agonists is believed to mediate their therapeutic effects by reducing the firing rate of postsynaptic neurons. wikipedia.org

The table below summarizes the binding affinities of some methoxy-chroman derivatives for the 5-HT1A receptor.

| Compound | Ki (nM) for 5-HT1A Receptor |

| (+)-S 20499 | 0.19 |

| (±)-S 20244 (racemate) | 0.35 |

| (-)-S 20500 | 0.95 |

Data sourced from reference nih.gov

Antiaggressive Effects

The 5-HT1A receptor agonist activity of this compound derivatives is also associated with antiaggressive effects. nih.gov A study comparing alnespirone with other 5-HT1A agonists found that it effectively and dose-dependently decreased offensive aggressive behavior in rats. nih.govresearchgate.net

The antiaggressive effects of alnespirone appeared to be more selective compared to other tested agonists, as it did not cause a decrease in social interest or general motor activity at effective doses. nih.govresearchgate.net The involvement of 5-HT1A receptors in these antiaggressive actions was confirmed by the fact that a selective 5-HT1A receptor antagonist, WAY-100635, could fully prevent these effects. nih.govresearchgate.net It is presumed that these selective antiaggressive actions are mediated by the stimulation of somatodendritic 5-HT1A autoreceptors in the raphe nuclei. nih.govresearchgate.net

The table below shows the potency of alnespirone and other 5-HT1A agonists in reducing offensive aggression.

| Agonist | ID50 (mg/kg) for Antiaggressive Effect |

| 8-OH-DPAT | 0.074 |

| Eltoprazine | 0.24 |

| Buspirone | 0.72 |

| Ipsapirone | 1.08 |

| Alnespirone | 1.24 |

Data sourced from reference nih.gov

Other Reported Biological Activities

Antimicrobial and Antifungal Properties

The chromanone scaffold, of which this compound is a derivative, is known to exhibit a range of biological activities, including antimicrobial and antifungal properties. ontosight.ainih.gov Compounds belonging to the chromanone class have shown potential in exhibiting antimicrobial activity against certain bacteria and fungi. ontosight.ai The substitution pattern on the chromanone ring can influence this activity. nih.gov For example, some 3-azolyl-4-chromanone phenyl hydrazones have demonstrated antifungal potential against various fungal pathogens. nih.gov

While direct studies on the antimicrobial and antifungal properties of this compound itself are limited, related chromanone derivatives have been investigated. ontosight.aicymitquimica.com For instance, some homoisoflavonoids, which are structurally related to chromanones, have been reported to possess antifungal activities. researchgate.net However, other studies on sappanin-type homoisoflavonoids did not show promising results against Candida albicans and Aspergillus niger. researchgate.net This highlights the importance of the specific structural features of the molecule in determining its biological activity.

Antiviral and Anti-HIV Activities

The chromanone structural motif has also been explored for its potential antiviral and anti-HIV activities. nih.gov Some chromanone derivatives have been reported to possess anti-HIV properties. nih.gov For example, (2S)-5-Hydroxy-2-(1'-hydroxy-4'-oxocyclohexyl)-7-methoxychroman-4-one has been reported as an HIV-1 integrase inhibitor.

The development of new antiviral agents is crucial, and various heterocyclic compounds are being investigated for this purpose. nih.gov While specific research on the anti-HIV activity of this compound is not extensively documented, the broader class of chromanones and flavonoids has been a source of interest in the search for new antiviral compounds. nih.govresearchgate.net

Antidiabetic Potential

Chromanone derivatives have also been investigated for their potential in managing diabetes. nih.gov Natural products, including flavonoids and their derivatives, are a significant source for the discovery of new antidiabetic agents. nih.govffhdj.comms-editions.cl Some chromanones have shown potential in lowering blood glucose levels in diabetic models.

The antidiabetic potential of this class of compounds is often attributed to their ability to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate digestion and glucose absorption. mdpi.com While direct evidence for the antidiabetic potential of this compound is not prominent in the reviewed literature, the general class of chromanones and related flavonoids are considered promising scaffolds for the development of new antidiabetic therapies. nih.gov

Antileishmanial, Insecticidal, Spasmolytic, Analgesic, and Anticoagulant Activities

Derivatives of the chroman-4-one scaffold have been reported to exhibit a broad spectrum of pharmacological effects, including antileishmanial, insecticidal, spasmolytic, analgesic, and anticoagulant properties. nih.govresearchgate.netresearchgate.net Research into the therapeutic potential of these compounds has highlighted the importance of the chromanone nucleus as a building block for developing new agents to treat various conditions. nih.gov

Flavonoids isolated from Pistacia chinensis, which share core structural similarities with chromanones, have been investigated for their anti-leishmanial properties. mdpi.com In the realm of insect control, new insecticidal agents have been designed based on chromanone derivatives of diacylhydrazines. researchgate.net While broad reviews acknowledge these activities, specific studies detailing the spasmolytic, analgesic, and anticoagulant effects of this compound itself are less common in the reviewed literature, which often focuses on the general potential of the wider chromanone class. nih.govresearchgate.net

| Pharmacological Activity | Derivative Class Mentioned | Source |

|---|---|---|

| Antileishmanial | Flavonoids from Pistacia chinensis | mdpi.com |

| Insecticidal | Chromanone derivatives of diacylhydrazines | researchgate.net |

| Spasmolytic | General Chromanone Analogs | nih.govresearchgate.net |

| Analgesic | General Chromanone Analogs | nih.govresearchgate.net |

| Anticoagulant | General Chromanone Analogs | nih.govresearchgate.net |

Anti-acetylcholinesterase (AChE) Inhibition

Chromanone derivatives have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease (AD). worktribe.com A series of novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids were designed and synthesized as multi-target agents for AD, demonstrating significant inhibitory activities toward both AChE and monoamine oxidase B (MAO-B). worktribe.com

Kinetic and molecular modeling studies revealed that the optimal compound from this series, C10, acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. worktribe.com This dual inhibition is a desirable characteristic for potential AD therapies. Furthermore, chromone-containing allylmorpholines (CCAMs) have also been identified for their AChE-inhibiting properties in vitro. mdpi.com

| Compound | Description | AChE IC₅₀ (µM) | Source |

|---|---|---|---|

| C10 | Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid | 0.58 ± 0.05 | worktribe.com |

| Donepezil (Reference) | Standard AChE Inhibitor | Not specified in text | worktribe.com |

Anticonvulsant and Antidepressant Effects

The chromanone framework is a key feature in compounds investigated for their potential anticonvulsant and antidepressant effects. nih.govresearchgate.net A series of azolylchromanones, along with their oxime derivatives, were evaluated for their anticonvulsant potential in various seizure models, including those induced by lithium-pilocarpine and pentylenetetrazol (PTZ). researchgate.netrjptonline.org Certain analogs demonstrated significant anticonvulsant activity by increasing seizure latency and reducing seizure duration. researchgate.net Structure-activity relationship (SAR) studies indicated that the presence of a halogen (chloro) group at the 7-position of the chroman ring enhanced anti-seizure efficiency. researchgate.net

In the context of antidepressant activity, chromanone derivatives have been explored as inhibitors of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters like serotonin. nih.gov A novel chromanone derivative, DSP-1053, which acts as a serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, has been identified as a potential fast-acting antidepressant. nih.govresearchgate.net

| Activity | Derivative Class / Compound | Key Findings | Source |

|---|---|---|---|

| Anticonvulsant | Azolylchromanones / Azolylchromanone oximes | Showed good anticonvulsant activity; increased seizure latency and decreased duration in PTZ and lithium-pilocarpine models. | researchgate.netrjptonline.org |

| Anticonvulsant | 7-chlorochromanone O-(2,4-dichlorobenzyl)oximes | Among the most effective compounds in delaying seizures in the PTZ-kindling model. | researchgate.net |

| Antidepressant | DSP-1053 | A novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, considered a fast antidepressant drug. | nih.govresearchgate.net |

| Antidepressant (MAO Inhibition) | (E)-3-Heteroarylidenechroman-4-ones | Screened as potent and selective monoamine oxidase-B (MAO-B) inhibitors. | nih.govacs.org |

Antitubercular Activity

Several classes of chromanone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govtandfonline.comnih.gov A series of 3-benzylidene-4-chromanones were assessed for their ability to inhibit the growth of M. tuberculosis H37Rv. nih.govtandfonline.com Among these, compounds with meta-substitutions on the benzylidene ring were found to be more active than their ortho- and para-substituted counterparts. nih.govtandfonline.com Three compounds in this series emerged as particularly promising, with IC₅₀ and IC₉₀ values below 1 µg/mL. nih.gov

In another study, a novel class of spirooxindolopyrrolidine tethered chromanones was synthesized. nih.govrsc.org These hybrid molecules were tested against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. nih.gov Derivatives containing an electron-withdrawing group, particularly a fluoro substitution on the aryl ring, displayed potent activity, with one compound showing an MIC of 0.39 µg/mL against the H37Rv strain. nih.govrsc.org

| Derivative Class | Compound | Target Strain | Activity (MIC/IC₅₀ in µg/mL) | Source |

|---|---|---|---|---|

| 3-Benzylidene-4-chromanones | 1d | M. tuberculosis H37Rv | IC₅₀ < 1 | nih.govtandfonline.com |

| 1g | IC₅₀ < 1 | nih.govtandfonline.com | ||

| 1j | IC₅₀ < 1 | nih.govtandfonline.com | ||

| Spirooxindolopyrrolidine-chromanone hybrids | 5c (2-chloro derivative) | M. tuberculosis H37Rv | MIC = 0.78 | nih.gov |

| 5i (4-fluoro derivative) | M. tuberculosis H37Rv | MIC = 0.39 | nih.gov | |

| inhA promoter mutation isolate | MIC = 0.09 | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 8 Methoxychroman 3 One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial in drug discovery for predicting how a compound might interact with a biological target. researchgate.net

Molecular docking simulations are instrumental in identifying the specific binding motifs between a ligand and its target protein. These simulations can map out the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, in studies of related chroman derivatives, molecular docking has been used to pinpoint critical amino acid residues within a protein's active site that are essential for binding.

A computational analysis of (S)-6-methoxy-chroman-3-carboxylic acid derivatives, isomers of the titular compound, revealed that hydrophobic interactions were a key element for high potency and isoform selectivity against ROCK2 kinase. researchgate.net Similarly, docking studies on other chromone (B188151) derivatives have identified specific hydrogen bonds and hydrophobic interactions with key residues like Glu173 and Leu175 in target proteins. researchgate.net These interactions are quantified by calculating interaction energies, which indicate the strength of the binding. The lower the energy, the more stable the ligand-receptor complex.

Table 1: Examples of Predicted Ligand-Target Interactions for Chroman Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Primary Interaction Type | Source |

|---|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid amides | ROCK1/ROCK2 Kinase | Lys105 (ROCK1), Lys121 (ROCK2) | Hydrophobic Interactions | researchgate.net |

| Thiophene urea-based inhibitors | S6K1 Kinase | Glu173, Leu175, Val105, Met225 | Hydrogen Bonds & Hydrophobic Interactions | researchgate.net |

| Chromane (B1220400) derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Binding to amino acids in the active site | researchgate.net |

Beyond identifying binding modes, molecular docking is used to predict the binding affinity, which is the strength of the binding interaction between the ligand and its receptor. pucrs.br This is often expressed as a docking score or a calculated binding free energy (ΔG). Lower binding energy values typically suggest a higher binding affinity and, potentially, greater biological activity. frontiersin.org

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed post-docking to refine binding free energy predictions. researchgate.net For a series of (S)-6-methoxy-chroman-3-carboxylic acid amides, the binding free energies predicted by MM/GBSA were in good agreement with experimental bioactivities, validating the computational model. researchgate.net Such studies allow for the virtual screening of many compounds and the prioritization of those with the most promising predicted activity for synthesis and experimental testing. For example, docking studies on chromene glycosides against a protein from Mycobacterium tuberculosis identified hits with strong predicted binding energies, more favorable than experimentally validated inhibitors. frontiersin.org

Table 2: Predicted Binding Affinities and Activities for Related Chroman/Chromone Compounds

| Compound/Derivative | Target | Predicted Binding Energy (kcal/mol) | Predicted/Experimental Activity | Source |

|---|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | Not specified (MM/GBSA used) | IC₅₀ = 3 nM | researchgate.net |

| Chromene Glycoside (Hit 3) | PknG (M. tuberculosis) | -69.95 | Potential inhibitor | frontiersin.org |

| (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one | β-amyloid plaques | Not specified | High binding affinity |

Assessment of Ligand-Target Binding Motifs and Interaction Energies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net It is a highly popular and versatile tool in computational chemistry for calculating a molecule's properties with good accuracy.

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable three-dimensional structure (i.e., the lowest energy conformation). mdpi.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For chromone derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to determine optimized geometries that show good agreement with experimental data from X-ray crystallography. mdpi.com Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, can also be performed to understand molecular flexibility.

DFT is widely used to calculate key electronic properties that determine a molecule's reactivity. irjweb.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A small energy gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. irjweb.com From the energies of the HOMO and LUMO, other global reactivity descriptors can be calculated, such as the electrophilicity index (ω), which measures a molecule's ability to accept electrons. researchgate.net Studies on related chromone derivatives have used DFT to calculate these parameters to predict their biological activity. scispace.comresearchgate.net

Table 3: Example DFT-Calculated Electronic Properties for Chromone Derivatives